molecular formula C18H26N2O5 B15092980 Cbz-Leu-Abu-OH

Cbz-Leu-Abu-OH

Cat. No.: B15092980
M. Wt: 350.4 g/mol
InChI Key: YRFGOEXCVNSOSG-LOACHALJSA-N
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Description

Cbz-Leu-Abu-OH, also known as N-Carbobenzyloxy-L-leucyl-L-2-aminobutyric acid, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a building block for more complex peptides. The compound is characterized by its protective carbobenzyloxy (Cbz) group, which is used to protect the amino group during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-Leu-Abu-OH is synthesized through a series of chemical reactions involving the protection and deprotection of amino groups. The synthesis typically starts with the protection of the amino group of leucine using benzyl chloroformate (Cbz-Cl) under basic conditions. The protected leucine is then coupled with 2-aminobutyric acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final product, this compound, is obtained after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Cbz-Leu-Abu-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the protective Cbz group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-Leu-Abu-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-Leu-Abu-OH involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions during the synthesis process. The compound is incorporated into peptides through amide bond formation, and the protective group is removed under specific conditions to yield the final peptide product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-Leu-Abu-OH is unique due to the presence of the 2-aminobutyric acid moiety, which imparts specific properties to the peptide, such as increased hydrophobicity and potential biological activity. This makes it a valuable building block in the synthesis of peptides with unique structural and functional properties .

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid

InChI

InChI=1S/C18H26N2O5/c1-4-14(17(22)23)19-16(21)15(10-12(2)3)20-18(24)25-11-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t14?,15-/m0/s1

InChI Key

YRFGOEXCVNSOSG-LOACHALJSA-N

Isomeric SMILES

CCC(C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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